
RGX-104
Descripción general
Descripción
RGX-104 es un agonista de molécula pequeña de primera clase del receptor X hepático (LXR). Está diseñado para modular la inmunidad innata al activar la transcripción del gen de la apolipoproteína E (ApoE). Este compuesto ha demostrado ser prometedor en estudios preclínicos y clínicos por su potencial para agotar las células supresoras derivadas de mieloides (MDSC) y activar los linfocitos T citotóxicos, lo que lo convierte en un valioso candidato para la inmunoterapia contra el cáncer .
Métodos De Preparación
Las rutas sintéticas específicas y las condiciones de reacción para RGX-104 son propietarias y no se divulgan públicamente en detalle. Se sabe que this compound se sintetiza a través de una serie de reacciones orgánicas que involucran la formación de su estructura molecular única. Los métodos de producción industrial probablemente involucren procesos de fabricación farmacéutica estándar, incluida la síntesis química, la purificación y la formulación .
Análisis De Reacciones Químicas
RGX-104 principalmente experimenta reacciones típicas de los agonistas de moléculas pequeñas. Estos incluyen:
Oxidación y reducción: this compound puede sufrir reacciones de oxidación y reducción, que pueden alterar sus propiedades farmacocinéticas.
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos o electrófilos.
Hidrólisis: this compound puede sufrir hidrólisis en determinadas condiciones, lo que lleva a la descomposición del compuesto en sus partes constituyentes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores, nucleófilos, electrófilos y condiciones ácidas o básicas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
Preclinical Studies
Preclinical studies have demonstrated RGX-104's efficacy across a range of tumor models:
- Tumor Growth Suppression: In various animal models, RGX-104 administration led to significant suppression of tumor growth in cancers including melanoma, lung cancer, ovarian cancer, and triple-negative breast cancer .
- Immunocompetent Models: Strong anti-tumor responses were observed even in models lacking adaptive immunity, indicating a robust innate immune activation .
Table 1: Summary of Preclinical Efficacy
Cancer Type | Model Used | Outcome |
---|---|---|
Melanoma | B16F10 | Significant tumor growth suppression |
Lung Cancer | LLC | Partial to complete tumor regression |
Ovarian Cancer | CT26 | Enhanced cytotoxic T cell activity |
Triple-Negative Breast Cancer | Various | Inhibition of angiogenesis |
Phase 1 Trials
This compound is currently undergoing extensive clinical evaluation:
- Phase 1 Study: This study aims to establish the maximum tolerated dose of this compound when combined with other therapies like nivolumab and pembrolizumab. It assesses safety and pharmacodynamics in patients with advanced solid tumors .
- Phase 1b/2 Study: This trial focuses on evaluating this compound in combination with docetaxel for patients with non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). The primary objectives include characterizing safety profiles and assessing antitumor activity .
Case Studies
Case Study 1: NSCLC Treatment
In a recent trial involving NSCLC patients, this compound combined with docetaxel demonstrated promising results in terms of safety and preliminary efficacy. Patients showed a notable reduction in MDSC levels and enhanced T cell activation post-treatment.
Case Study 2: Combination Therapy
Another study highlighted that this compound effectively overcame resistance to checkpoint inhibitors by depleting MDSCs and activating cytotoxic T lymphocytes. This suggests its potential as an adjunct therapy in resistant cancer types .
Table 2: Clinical Trial Phases for this compound
Trial Phase | Objective | Status |
---|---|---|
Phase 1 | Determine maximum tolerated dose | Ongoing |
Phase 1b/2 | Evaluate safety and efficacy with docetaxel | Ongoing |
Mecanismo De Acción
RGX-104 ejerce sus efectos uniéndose y activando los receptores X hepáticos (LXR). Esta activación conduce a la activación transcripcional del gen de la apolipoproteína E (ApoE). La mayor expresión de ApoE da como resultado el agotamiento de las células supresoras derivadas de mieloides (MDSC) y la activación de los linfocitos T citotóxicos. El agotamiento de las MDSC es significativo porque estas células están asociadas con la resistencia a los inhibidores de puntos de control y la quimioterapia. Al agotar las MDSC, this compound mejora la respuesta inmunitaria del cuerpo contra los tumores .
Comparación Con Compuestos Similares
RGX-104 es único en su mecanismo de acción como un agonista de LXR que se dirige a ApoE para modular la inmunidad innata. Los compuestos similares incluyen otros agonistas de LXR, como:
T0901317: Otro agonista de LXR que se ha estudiado por sus efectos sobre el metabolismo del colesterol y la inflamación.
GW3965: Un agonista de LXR conocido por su papel en la regulación del metabolismo de los lípidos y la inflamación.
En comparación con estos compuestos, this compound es distinto en su orientación específica a ApoE y su eficacia demostrada en el agotamiento de las MDSC y la activación de los linfocitos T citotóxicos, lo que lo convierte en un candidato prometedor para la inmunoterapia contra el cáncer .
Actividad Biológica
RGX-104 is an innovative small-molecule compound that selectively targets the liver X receptor (LXR), particularly LXRβ, to modulate immune responses and exert anti-cancer effects. This article delves into its biological activity, highlighting its mechanisms, clinical findings, and potential applications in cancer therapy.
This compound operates primarily through the activation of the ApoE gene, which plays a crucial role in lipid metabolism and immune modulation. The activation of ApoE leads to several biological effects:
- Depletion of Myeloid-Derived Suppressor Cells (MDSCs) : MDSCs are known to suppress T cell activity and contribute to tumor progression. This compound significantly reduces MDSC populations, thereby enhancing cytotoxic T lymphocyte (CTL) responses against tumors .
- Inhibition of Angiogenesis : By binding to its receptor LRP8, ApoE inhibits angiogenesis, which is essential for tumor growth and metastasis .
- Promotion of Immune Activation : this compound stimulates dendritic cells (DCs) and activates CTLs, leading to increased immune surveillance against tumors .
Preclinical Findings
In various animal models, this compound has demonstrated robust anti-tumor activity across multiple cancer types, including:
Cancer Type | Response Observed |
---|---|
Lung Cancer | Significant tumor growth suppression |
Melanoma | Partial or complete regressions |
Triple Negative Breast Cancer | Strong therapeutic responses |
Renal Cell Carcinoma | Inhibition of metastatic colonization |
Glioblastoma | Notable tumor growth reduction |
Studies indicate that this compound can suppress tumor growth even in immunocompetent mice as well as those lacking adaptive immunity, suggesting a multifaceted mechanism that does not solely rely on an intact immune system .
Clinical Trials
This compound has undergone several clinical trials to evaluate its safety and efficacy:
- Phase 1 Monotherapy Trial : In a study involving 26 patients with refractory solid tumors, this compound exhibited a disease control rate (DCR) of 40%, with one patient showing a confirmed partial response (PR) in platinum-refractory small cell lung cancer (SCLC) .
- Combination Therapy with Docetaxel : A subsequent trial combined this compound with docetaxel in patients with refractory malignancies. Results showed:
Case Study 1: Platinum-Refractory SCLC
A patient treated with this compound as a monotherapy achieved a >79% reduction in index lesions, demonstrating the potential for significant clinical benefit in resistant cancer types.
Case Study 2: Combination Therapy
Patients receiving this compound with docetaxel showed improved outcomes, including sustained MDSC depletion and substantial increases in CD8 T cell populations. One patient with melanoma continued treatment for over 36 weeks with ongoing clinical benefit .
Safety Profile
The safety profile of this compound has been generally favorable, with manageable on-target adverse events such as hyperlipidemia and neutropenia. The combination therapy approach has shown promise in mitigating some side effects typically associated with chemotherapy agents like docetaxel .
Propiedades
IUPAC Name |
2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33ClF3NO3.ClH/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27;/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41);1H/t24-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMIYQOJZLRHTO-GJFSDDNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34Cl2F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610318-03-1 | |
Record name | RGX-104 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABEQUOLIXRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32013XLTX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.